molecular formula C13H9ClN2O B1416409 2-(2-Chloro-6-methylphenoxy)nicotinonitrile CAS No. 2197053-12-4

2-(2-Chloro-6-methylphenoxy)nicotinonitrile

Cat. No. B1416409
M. Wt: 244.67 g/mol
InChI Key: ODSMKXPDVLYQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloro-6-methylphenoxy)nicotinonitrile” is a chemical compound with the molecular formula C13H9ClN2O and a molecular weight of 244.67 g/mol1. It is not intended for human or veterinary use and is used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(2-Chloro-6-methylphenoxy)nicotinonitrile”. However, there is a paper that discusses the design, synthesis, and characterization of new nicotinonitrile derivatives2. This might provide some insights into similar synthesis processes.



Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-6-methylphenoxy)nicotinonitrile” consists of a pyridine ring with a nitrile group attached to one carbon and a chloro-methylphenoxy group attached to another1. More detailed structural analysis would require specific spectroscopic data which is not available in the search results.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-(2-Chloro-6-methylphenoxy)nicotinonitrile”. Chemical reactions would depend on the conditions and reagents used.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-6-methylphenoxy)nicotinonitrile” are not fully detailed in the search results. However, its molecular weight is 244.67 g/mol1.


Scientific Research Applications

1. Environmental Exposure and Health Risks The use and exposure to phenoxy acid herbicides, such as 2-(2-Chloro-6-methylphenoxy)nicotinonitrile, in agricultural settings have been a point of research interest. Studies have investigated the exposure of farm workers to these chemicals and their potential health impacts. For instance, research has explored the absorption, excretion, and biological effects of these chemicals, highlighting the importance of understanding their physiological impacts and exposure routes (Manninen et al., 1986).

2. Occupational Health and Safety Research has delved into the occupational health aspects of workers in industries related to the production and application of phenoxy herbicides. The studies have focused on mortality rates, cancer incidence, and other health outcomes among workers, providing insight into the long-term health consequences of exposure to these chemicals in industrial settings (Boers et al., 2009).

3. Analytical Techniques and Forensic Applications The development of analytical methods for detecting and quantifying 2-(2-Chloro-6-methylphenoxy)nicotinonitrile and its metabolites in biological samples has been a subject of research. These studies are crucial for understanding the dynamics of these compounds in the human body and for forensic applications, particularly in cases of poisoning or environmental contamination (Tennakoon et al., 2014).

4. Environmental Monitoring and Toxicology Research has also been conducted on the environmental fate of these herbicides and their potential toxicity. Studies have assessed the presence of these chemicals in various environmental samples and explored their toxicological profiles. This line of research is important for environmental monitoring and understanding the ecological impact of these compounds (Hwang et al., 2015).

Safety And Hazards

The safety and hazards of “2-(2-Chloro-6-methylphenoxy)nicotinonitrile” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “2-(2-Chloro-6-methylphenoxy)nicotinonitrile” are not specified in the search results. It is a research chemical, so its future use would likely depend on the results of ongoing studies.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

2-(2-chloro-6-methylphenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-9-4-2-6-11(14)12(9)17-13-10(8-15)5-3-7-16-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMKXPDVLYQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-methylphenoxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Chloro-6-methylphenoxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-(2-Chloro-6-methylphenoxy)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.